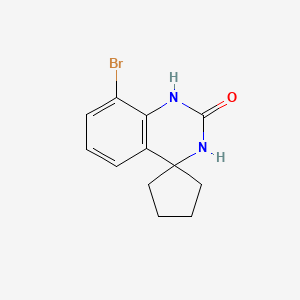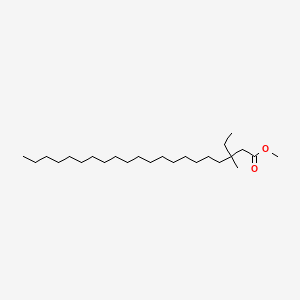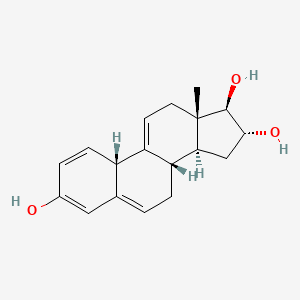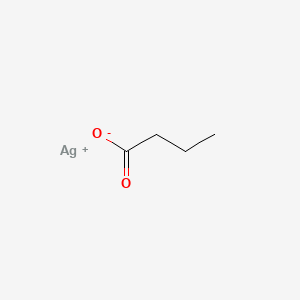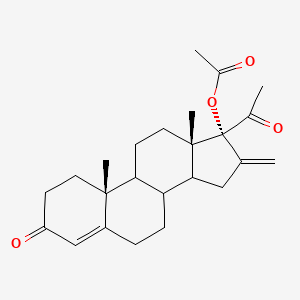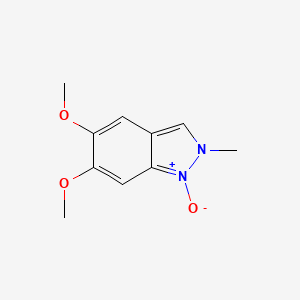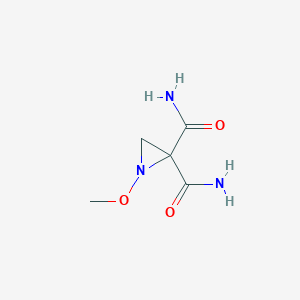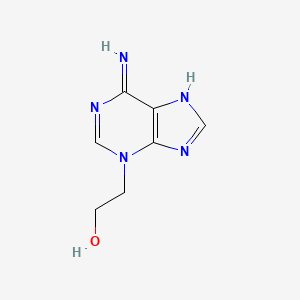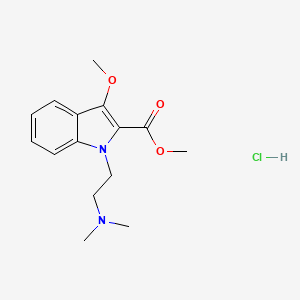
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the dimethylaminoethyl group and the methoxy group. The final step involves the esterification of the carboxylic acid group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The indole ring and the dimethylaminoethyl side chain play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-2-carboxylic acid, 1-methyl-
- Indole-2-carboxylic acid, 1-amino-, methyl ester
- Indole-2-carboxylic acid, 1-methyl-, monohydrochloride
Uniqueness
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dimethylaminoethyl side chain and the methoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
77941-18-5 |
|---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
methyl 1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-16(2)9-10-17-12-8-6-5-7-11(12)14(19-3)13(17)15(18)20-4;/h5-8H,9-10H2,1-4H3;1H |
InChI Key |
ICUNOYFKCFWXSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


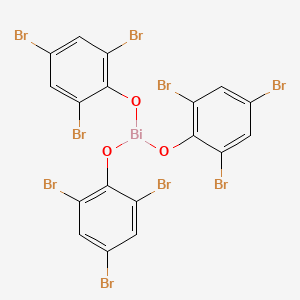
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
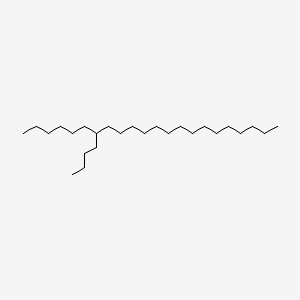
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
